5-(2-bromophenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2-bromophenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromophenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.
Formation of the Propoxyphenyl Group: The propoxyphenyl group can be attached through an alkylation reaction using propyl bromide and a phenolic compound.
Final Assembly: The final compound is assembled through a condensation reaction between the triazole derivative and the propoxyphenyl derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic groups, potentially leading to the formation of amines or reduced aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and reduced aromatic compounds.
Substitution Products: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s triazole ring and aromatic groups make it a candidate for drug development, particularly as an antifungal, antibacterial, or anticancer agent.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structure.
Material Science: The compound’s properties may be explored for use in the development of new materials with specific electronic or optical characteristics.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(2-bromophenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function or altering their activity. The triazole ring can bind to metal ions or active sites in proteins, affecting their function.
Chemical Reactions: In chemical reactions, the compound’s functional groups can participate in various interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, influencing the reaction pathway and outcome.
Comparison with Similar Compounds
Similar Compounds
5-(2-chlorophenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide: Similar structure but with a chlorine atom instead of a bromine atom.
5-(2-bromophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide: Similar structure but with a methoxy group instead of a propoxy group.
Uniqueness
The uniqueness of 5-(2-bromophenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromophenyl group may enhance its reactivity and binding affinity in biological systems, while the propoxyphenyl group can influence its solubility and interaction with other molecules.
Properties
Molecular Formula |
C18H17BrN4OS |
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Molecular Weight |
417.3 g/mol |
IUPAC Name |
3-(2-bromophenyl)-4-[(E)-(4-propoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H17BrN4OS/c1-2-11-24-14-9-7-13(8-10-14)12-20-23-17(21-22-18(23)25)15-5-3-4-6-16(15)19/h3-10,12H,2,11H2,1H3,(H,22,25)/b20-12+ |
InChI Key |
SFZDITBXASFJQK-UDWIEESQSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Br |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Br |
Origin of Product |
United States |
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